molecular formula C8H17NS B2386401 3-Tert-butylthiomorpholine CAS No. 111073-09-7

3-Tert-butylthiomorpholine

Cat. No. B2386401
M. Wt: 159.29
InChI Key: APKFOODJUNXXGQ-ZETCQYMHSA-N
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Description

3-Tert-butylthiomorpholine is a heterocyclic organic compound. It has a molecular formula of C8H17NS and a molecular weight of 159.29 .


Molecular Structure Analysis

The molecular structure of 3-Tert-butylthiomorpholine can be analyzed using various methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) . These methods can provide information about the molecule’s electronic structure, excited states, and reactive sites .


Physical And Chemical Properties Analysis

3-Tert-butylthiomorpholine has a density of 0.946±0.06 g/cm3 and a boiling point of 223.0±15.0 °C . It has received significant attention due to its unique physical and chemical properties.

Scientific Research Applications

Asymmetric Synthesis of Amines

Tert-butanesulfinamide is highlighted for its role in the asymmetric synthesis of amines, a process integral to creating bioactive molecules, including pharmaceuticals. The methodology involves condensation with carbonyl compounds, nucleophilic addition, and cleavage of the tert-butanesulfinyl group, showcasing the versatility of tert-butyl-containing compounds in synthesizing a broad range of amine structures from readily available materials (Xu, Chowdhury, & Ellman, 2013).

Catalytic Applications and Ligand Synthesis

Compounds with tert-butyl groups have been utilized in catalysis and ligand synthesis. For example, tert-butyl groups have been incorporated into polypyridine ruthenium(II) complexes, affecting the photochemical and thermal synthesis of these complexes which are characterized by cyclic voltammetry and spectroscopy, demonstrating the influence of tert-butyl substituents on the stability and reactivity of these complexes (Bonnet et al., 2003).

Material Science and Polymer Research

In material science, tert-butyl groups are integral to the development of novel polymeric materials. An example is the synthesis of multifunctional ABC stars with a reduction-labile arm, where the tert-butyl acrylate (tBA) serves as a critical component. This research demonstrates the utility of tert-butyl-containing compounds in creating advanced materials with potential applications in drug delivery systems (Liu et al., 2015).

Environmental and Biological Impacts

Research on 3-tert-butyl-4-hydroxyanisole (3-BHA) examines the environmental and biological impacts of tert-butyl compounds, specifically their role in adipogenesis and lipid metabolism. Such studies are crucial for understanding the potential environmental obesogen effects of tert-butyl derivatives, indicating the importance of examining the wider impacts of similar compounds on health and environment (Sun et al., 2019).

properties

IUPAC Name

3-tert-butylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKFOODJUNXXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butylthiomorpholine

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